8-Bromo-2-chloroquinazolin-4(3H)-one chemical properties
8-Bromo-2-chloroquinazolin-4(3H)-one chemical properties
An In-Depth Technical Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one: Properties, Synthesis, and Applications
Abstract
8-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of medicinal chemistry and drug discovery. The quinazolinone scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active molecules.[1] This guide provides a comprehensive technical overview of 8-Bromo-2-chloroquinazolin-4(3H)-one, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, outline a detailed synthetic pathway, analyze its characteristic spectral signatures, explore its chemical reactivity, and discuss its significant applications as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a benzo-fused pyrimidinone that has garnered immense interest from the scientific community. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[2][3] The structural rigidity of the fused ring system, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of its biological and pharmacokinetic profiles.
This inherent versatility has made the quinazolinone nucleus a cornerstone in the design of targeted therapies. Notably, derivatives such as 4-anilinoquinazolines have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to approved anticancer drugs.[1] The subject of this guide, 8-Bromo-2-chloroquinazolin-4(3H)-one, is a strategically functionalized intermediate designed for efficient chemical diversification, making it a valuable asset in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of 8-Bromo-2-chloroquinazolin-4(3H)-one are summarized below. These identifiers and computed properties are crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 8-Bromo-2-chloro-3H-quinazolin-4-one | - |
| CAS Number | 331647-04-2 | [4][5] |
| Molecular Formula | C₈H₄BrClN₂O | [4][5] |
| Molecular Weight | 259.49 g/mol | [4] |
| SMILES | O=C1NC(Cl)=NC2=C1C=CC=C2Br | [4] |
| Storage | Inert atmosphere, 2-8°C | [4][5] |
Structural Diagram
The chemical structure of 8-Bromo-2-chloroquinazolin-4(3H)-one highlights the key functional groups that dictate its reactivity.
Caption: Chemical Structure of 8-Bromo-2-chloroquinazolin-4(3H)-one.
Synthesis and Purification
The synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one can be approached through a multi-step sequence starting from commercially available materials. The following protocol is a representative method based on established quinazolinone chemistry.[1]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 8-Bromo-2-chloroquinazolin-4(3H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
-
Rationale: This initial step constructs the core quinazoline ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as potassium cyanate, is a standard method for forming the dione.
-
Procedure:
-
To a stirred solution of 2-amino-3-bromobenzoic acid (1.0 eq) in a mixture of acetic acid and water, add potassium cyanate (KOCN) (1.2 eq) portion-wise.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting white solid under vacuum to yield 8-bromoquinazoline-2,4(1H,3H)-dione.
-
Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline
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Rationale: The conversion of the dione to the dichloro derivative activates the 2- and 4-positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful and common chlorinating and dehydrating agent for this transformation.
-
Procedure:
-
In a fume hood, carefully add 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The solid should dissolve as the reaction proceeds.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.
-
The product will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This yields 8-bromo-2,4-dichloroquinazoline.[6]
-
Step 3: Selective Hydrolysis to 8-Bromo-2-chloroquinazolin-4(3H)-one
-
Rationale: The chloro group at the 4-position of the quinazoline ring is significantly more reactive (more electrophilic) than the chloro group at the 2-position. This difference in reactivity allows for selective hydrolysis under controlled conditions to replace the C4-Cl with a hydroxyl group, which then tautomerizes to the more stable keto form.
-
Procedure:
-
Dissolve 8-bromo-2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Add a mild aqueous base (e.g., 1.1 eq of sodium bicarbonate solution) or dilute aqueous acid (e.g., 1M HCl) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring carefully by TLC to ensure consumption of the starting material without significant formation of the fully hydrolyzed dione.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry can be neutralized if necessary, and the product is collected by filtration, washed with water, and dried under vacuum to afford the final product, 8-Bromo-2-chloroquinazolin-4(3H)-one.
-
Spectroscopic Characterization
The structural confirmation of 8-Bromo-2-chloroquinazolin-4(3H)-one relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum is highly characteristic due to the isotopic signatures of bromine and chlorine.
-
Bromine Isotopes: 79Br (~50.7%) and 81Br (~49.3%), a near 1:1 ratio.
-
Chlorine Isotopes: 35Cl (~75.8%) and 37Cl (~24.2%), a near 3:1 ratio.
This combination will produce a distinctive molecular ion cluster:
-
[M]⁺: (C₈H₄⁷⁹Br³⁵ClN₂O)⁺
-
[M+2]⁺: A combination of (C₈H₄⁸¹Br³⁵ClN₂O)⁺ and (C₈H₄⁷⁹Br³⁷ClN₂O)⁺
-
[M+4]⁺: (C₈H₄⁸¹Br³⁷ClN₂O)⁺ The relative intensities of these peaks provide a definitive fingerprint for the presence of one bromine and one chlorine atom.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to its functional groups.[9]
-
N-H Stretch: A moderate to broad peak around 3200-3050 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Amide C=O Stretch: A strong, sharp absorption band around 1680-1660 cm⁻¹.
-
C=N and C=C Stretches: Multiple peaks in the 1620-1450 cm⁻¹ region.
-
C-Cl/C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show signals for the three protons on the aromatic ring and the N-H proton. The aromatic protons will appear as multiplets in the 7.0-8.5 ppm range, with coupling patterns determined by their positions relative to each other and the bromine atom. The N-H proton will likely appear as a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The carbonyl carbon (C4) will be the most downfield signal, typically around 160-170 ppm. The carbon attached to chlorine (C2) will also be downfield, while the carbon attached to bromine (C8) will show a signal whose chemical shift is influenced by the heavy atom effect.
Chemical Reactivity and Synthetic Utility
The synthetic value of 8-Bromo-2-chloroquinazolin-4(3H)-one lies in the orthogonal reactivity of its two halogen substituents. This allows for sequential and site-selective modifications.
Caption: Key reactivity sites for synthetic diversification.
-
Nucleophilic Substitution at C2: The chloro group at the 2-position is an excellent leaving group for SₙAr (Nucleophilic Aromatic Substitution) reactions. This is the most common transformation for this class of compounds.
-
Causality: The electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.
-
Application: This reaction is extensively used to introduce a wide variety of side chains. For example, reaction with primary or secondary amines readily forms 2-amino-quinazolinone derivatives, a key step in building libraries of potential bioactive compounds.[1]
-
-
Cross-Coupling Reactions at C8: The bromo substituent on the benzene ring is ideally suited for palladium-catalyzed cross-coupling reactions.
-
Causality: The C-Br bond can undergo oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines) reactions.
-
Application: This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups at the 8-position, providing a powerful tool for exploring the structure-activity relationship (SAR) of that region of the molecule. This is crucial for optimizing properties like potency, selectivity, and solubility.
-
Applications in Drug Discovery and Medicinal Chemistry
8-Bromo-2-chloroquinazolin-4(3H)-one is not typically an end-product but rather a high-value intermediate for synthesizing pharmacologically active molecules.
-
Kinase Inhibitors: Its primary application is in the synthesis of kinase inhibitors. By reacting the C2-chloro position with various anilines, researchers can generate libraries of 2-anilino-quinazolinones. The substituents on the aniline ring and the quinazolinone core (including the C8 position) can be varied to target the ATP-binding site of specific kinases, such as EGFR, VEGFR, and Aurora kinases.[1][10]
-
Antibacterial Agents: The quinazolinone core is a validated scaffold for developing new antibiotics.[2] Modifications at the C2 and C8 positions can be explored to generate compounds with activity against drug-resistant bacterial strains.
-
CNS-Active Agents: Due to its ability to be functionalized, the scaffold can be adapted to create ligands for various receptors and enzymes in the central nervous system (CNS).
Safety and Handling
As a laboratory chemical, 8-Bromo-2-chloroquinazolin-4(3H)-one must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
(Data sourced from BLDpharm)[4]
Handling Recommendations:
-
Use only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[4][5]
Conclusion
8-Bromo-2-chloroquinazolin-4(3H)-one is a strategically designed chemical intermediate of significant value to the medicinal chemistry community. Its key attributes—the privileged quinazolinone core and the orthogonally reactive chloro and bromo substituents—provide a robust platform for the synthesis of diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to efficiently leverage this building block in the rational design and development of novel therapeutics to address unmet medical needs.
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